
2,6-Difluoro-3,5-dimethoxybenzyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluoro-3,5-dimethoxybenzyl methanesulfonate is an organic compound with the molecular formula C10H10F2O4S. This compound is characterized by the presence of two fluorine atoms, two methoxy groups, and a methanesulfonate group attached to a benzyl ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3,5-dimethoxybenzyl methanesulfonate typically involves the reaction of 2,6-difluoro-3,5-dimethoxybenzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The reaction can be represented as follows:
2,6-Difluoro-3,5-dimethoxybenzyl alcohol+Methanesulfonyl chloride→2,6-Difluoro-3,5-dimethoxybenzyl methanesulfonate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2,6-Difluoro-3,5-dimethoxybenzyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanesulfonate group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include methyl derivatives.
科学研究应用
2,6-Difluoro-3,5-dimethoxybenzyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,6-Difluoro-3,5-dimethoxybenzyl methanesulfonate involves its interaction with nucleophiles and electrophiles. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophilic substitution reactions. The fluorine atoms and methoxy groups can influence the electronic properties of the benzyl ring, affecting the reactivity and selectivity of the compound in various reactions.
相似化合物的比较
Similar Compounds
- 2,6-Difluoro-3,5-dimethoxybenzyl chloride
- 2,6-Difluoro-3,5-dimethoxybenzyl bromide
- 2,6-Difluoro-3,5-dimethoxybenzyl iodide
Uniqueness
2,6-Difluoro-3,5-dimethoxybenzyl methanesulfonate is unique due to the presence of the methanesulfonate group, which is a better leaving group compared to halides. This makes it more reactive in nucleophilic substitution reactions. Additionally, the presence of fluorine atoms and methoxy groups can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C10H12F2O5S |
|---|---|
分子量 |
282.26 g/mol |
IUPAC 名称 |
(2,6-difluoro-3,5-dimethoxyphenyl)methyl methanesulfonate |
InChI |
InChI=1S/C10H12F2O5S/c1-15-7-4-8(16-2)10(12)6(9(7)11)5-17-18(3,13)14/h4H,5H2,1-3H3 |
InChI 键 |
XRMYOQARIBVACO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1F)COS(=O)(=O)C)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


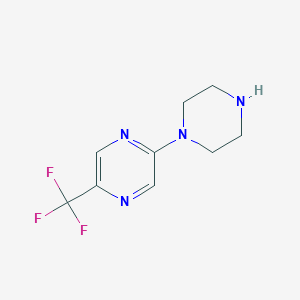
![(6-{2-[3-(2-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13893431.png)
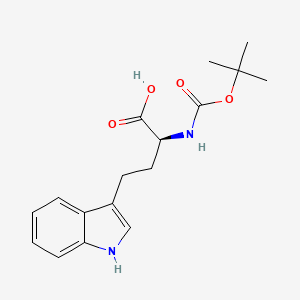
![tert-butyl 3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propanoate](/img/structure/B13893440.png)
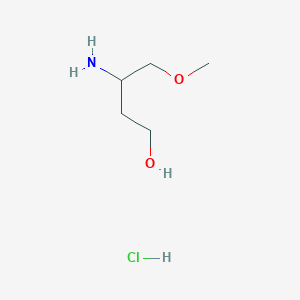
![1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid](/img/structure/B13893446.png)
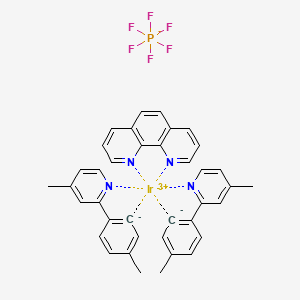
![5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13893453.png)
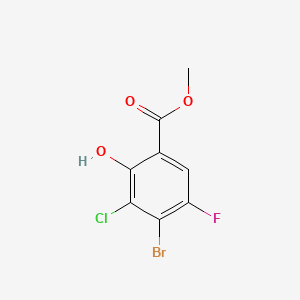
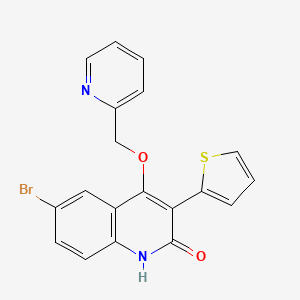
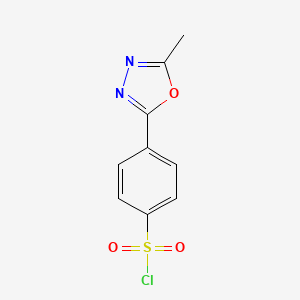
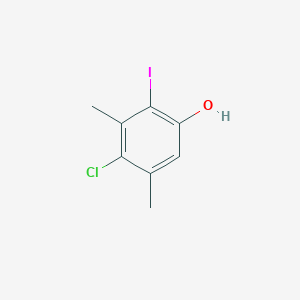
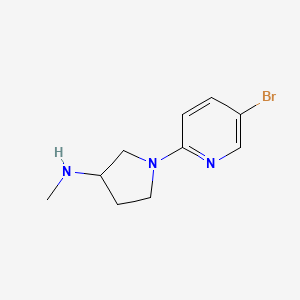
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B13893484.png)
